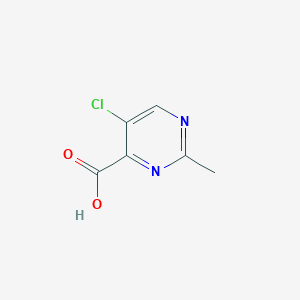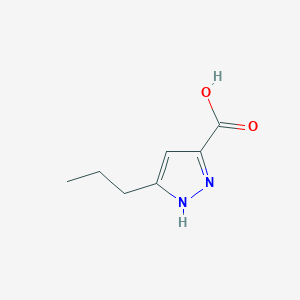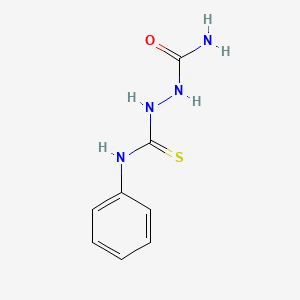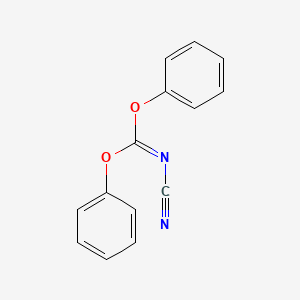
5-甲氧基-1-戊醇
描述
5-methoxypentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a type of alcohol where a methoxy group (-OCH3) is attached to the fifth carbon of a pentanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
5-methoxypentan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用机制
Target of Action
The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
Alcohols generally undergo dehydration reactions to yield alkenes . This process involves the alcohol losing water and forming a double bond. The reaction proceeds by heating the alcohol in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .
Biochemical Pathways
Alcohols can participate in various biochemical reactions, including oxidation and reduction reactions, and can be metabolized by enzymes such as alcohol dehydrogenase .
Pharmacokinetics
Like other small molecule alcohols, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Alcohols can have various effects at the molecular and cellular level, including altering membrane fluidity and function, interacting with enzymes and proteins, and affecting signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1-pentanol. Factors such as temperature, pH, and the presence of other substances can affect the rate and extent of its absorption, distribution, metabolism, and excretion .
准备方法
Synthetic Routes and Reaction Conditions
5-methoxypentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-pentanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the use of Grignard reagents. For instance, 1-halo-4-methoxyl butane can react with magnesium to form a Grignard reagent, which then reacts with an appropriate electrophile to produce 5-methoxy-1-pentanol .
Industrial Production Methods
Industrial production of 5-methoxy-1-pentanol often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
5-methoxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces various substituted pentanols depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1-Pentanol: Similar structure but lacks the methoxy group.
2-Methoxy-1-pentanol: Methoxy group attached to the second carbon.
3-Methoxy-1-pentanol: Methoxy group attached to the third carbon.
Uniqueness
5-methoxypentan-1-ol is unique due to the position of the methoxy group, which influences its chemical properties and reactivity. This specific structure allows for distinct interactions in chemical reactions and biological systems .
属性
IUPAC Name |
5-methoxypentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-8-6-4-2-3-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKOGMRWWOOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197372 | |
| Record name | 5-Methyoxy-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-62-6 | |
| Record name | 5-Methyoxy-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyoxy-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the ultrasonic properties of 5-methoxy-1-pentanol in aqueous solutions?
A1: Investigating the ultrasonic properties, such as sound velocity and absorption, of 5-methoxy-1-pentanol in aqueous solutions provides valuable insights into the solute-solvent interactions. [] Specifically, the research revealed that a single relaxation process, likely attributed to the breaking and forming of hydrogen bonds between the hydroxyl group of 5-methoxy-1-pentanol and water molecules, governs the observed ultrasonic absorption. [] This understanding contributes to our knowledge of how this compound behaves in aqueous environments, which is relevant for potential applications involving aqueous solutions.
A2: The identification of 5-methoxy-1-pentanol as one of the volatile compounds present in Kedong sufu contributes to a deeper understanding of the sensory profile of this fermented food. [] While the study highlighted other compounds like hexadecenoic acid ethyl ester as major contributors to the savory taste, the presence of 5-methoxy-1-pentanol, even if in smaller amounts, adds to the complexity of the overall aroma. This detailed analysis can help in standardizing production processes and potentially modifying the flavor profile of Kedong sufu by controlling fermentation conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)


![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID](/img/structure/B1361321.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)

